molecular formula C12H18O2S B13326259 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid

Cat. No.: B13326259
M. Wt: 226.34 g/mol
InChI Key: JVDBGCMAVVNRAP-UHFFFAOYSA-N
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Description

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid (CAS: 1490108-34-3) is a spirocyclic compound featuring a cyclopentylsulfanyl substituent attached to a bicyclic spiro[2.3]hexane framework. Its molecular formula is C₁₂H₁₈O₂S, with a molecular weight of 226.34 g/mol . The compound was previously available commercially but has since been discontinued, likely due to synthesis challenges, safety concerns, or shifts in industrial demand . Its spirocyclic structure and sulfur-containing substituent make it a unique candidate for studying steric and electronic effects in medicinal chemistry or materials science.

Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

5-cyclopentylsulfanylspiro[2.3]hexane-5-carboxylic acid

InChI

InChI=1S/C12H18O2S/c13-10(14)12(7-11(8-12)5-6-11)15-9-3-1-2-4-9/h9H,1-8H2,(H,13,14)

InChI Key

JVDBGCMAVVNRAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2(CC3(C2)CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylsulfanyl)spiro[2One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions.

Industrial Production Methods

While specific industrial production methods for 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reactions of the Carboxylic Acid Group

The carboxylic acid (-COOH) group is highly reactive and participates in standard organic transformations:

Reaction TypeReagents/ConditionsProducts
Esterification Alcohols + acid catalystsEster derivatives
Amidation Amines + coupling agentsAmides
Hydrolysis Bases or acidsSalts (e.g., sodium carboxylate)
Decarboxylation Heat or oxidative conditionsLoss of CO₂

These reactions are consistent with carboxylic acid chemistry and are supported by general principles in organic synthesis .

Reactions of the Cyclopentylsulfanyl Group

The sulfanyl (-S-) group can undergo oxidation or substitution:

Reaction TypeReagents/ConditionsProducts
Oxidation H₂O₂, mCPBA, or other oxidizing agentsSulfinyl (-SO-) or sulfonyl (-SO₂-) derivatives
Nucleophilic substitution Electrophiles (e.g., alkyl halides)Alkylated sulfanyl derivatives

While specific data for the cyclopentylsulfanyl group is limited, analogous sulfanyl-containing compounds exhibit similar reactivity .

Stability and Reactivity Considerations

  • Thermal stability : The spirocyclic core enhances rigidity, potentially increasing stability under thermal conditions .

  • Acid sensitivity : The carboxylic acid group may deprotonate under basic conditions, affecting reactivity in subsequent steps .

Comparative Analysis of Spirocyclic Sulfanyl Derivatives

CompoundSubstituentUnique Features
5-(tert-butylsulfanyl)spiro[2.3]hexane-5-carboxylic acidtert-butylsulfanylBulky substituent for steric effects
5-(methylsulfanyl)spiro[3.6]decane-2-carboxylic acidmethylsulfanylSimplified spirocyclic system
2-(methylsulfanyl)spiro[3.6]decane-2-carboxylic acidmethylsulfanylAlternative substitution pattern

This table highlights structural variations and their implications for reactivity and applications.

Scientific Research Applications

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C12H18O2SC_{12}H_{18}O_2S and a molecular weight of 226.34 g/mol. It has a role in scientific research, with applications spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is relevant in several areas of scientific research:

  • Chemistry It serves as a building block in the synthesis of complex spirocyclic compounds.
  • Biology The compound is studied for its potential biological activity and interactions with biomolecules.
  • Medicine It is explored for potential therapeutic properties and as a precursor in drug development.
  • Industry This compound is used in the development of novel materials and functional compounds.

This compound has garnered interest in medicinal chemistry because of its unique structural features and potential biological activities. Its biological activity is attributed to its interaction with various biological targets, where the spirocyclic structure may influence its binding affinity and selectivity towards specific receptors or enzymes.

Antimicrobial Activity

Studies suggest that compounds with similar spiro structures exhibit antimicrobial properties. While specific data for this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. Future research directions may include determining minimum inhibitory concentration (MIC) values against common pathogens and conducting comparative studies with known antimicrobial agents.

Anti-inflammatory Effects

Research on similar compounds indicates potential anti-inflammatory properties. The cyclopentylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways. Investigations could include in vitro assays measuring cytokine production and in vivo models assessing inflammation in animal models.

Mechanism of Action

The mechanism of action of 5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The cyclopentylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that further interact with biological targets .

Comparison with Similar Compounds

Structural and Molecular Comparison with Similar Compounds

The spiro[2.3]hexane-5-carboxylic acid scaffold serves as a core structure for several derivatives. Key analogues and their distinguishing features are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid Cyclopentylsulfanyl C₁₂H₁₈O₂S 226.34 Discontinued; no CCS or safety data available
5-Phenylspiro[2.3]hexane-5-carboxylic acid Phenyl C₁₃H₁₄O₂ 202.21 Predicted CCS (Ų): [M+H]+ = 148.2; higher lipophilicity due to aromatic ring
5-Cyanospiro[2.3]hexane-5-carboxylic acid Cyano C₈H₉NO₂ 151.16 Predicted CCS (Ų): [M+H]+ = 152.1; polar nitrile group enhances reactivity
5-Ethoxyspiro[2.3]hexane-5-carboxylic acid Ethoxy C₉H₁₄O₃ 170.21 Ether substituent may improve solubility; no CCS data reported
Spiro[2.3]hexane-5-carboxylic acid (base structure) None (unsubstituted) C₆H₈O₂ 128.13 Available commercially (CAS: 1273567-26-2); CCS data not provided
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid Hydroxyl C₇H₁₀O₃ 158.15 Polar -OH group; potential for hydrogen bonding; no safety data available

Key Observations:

  • Steric Effects: The cyclopentylsulfanyl group in the target compound introduces significant steric bulk compared to smaller substituents like cyano or hydroxyl. This may hinder intermolecular interactions or enzyme binding in biological systems.
  • Physicochemical Properties: The phenyl derivative exhibits higher predicted collision cross-section (CCS) values (148.2 Ų for [M+H]+) compared to the cyano analogue (152.1 Ų), reflecting differences in molecular volume and polarity .

Biological Activity

5-(Cyclopentylsulfanyl)spiro[2.3]hexane-5-carboxylic acid, with the CAS number 1490108-34-3, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

  • Molecular Formula : C₁₂H₁₈O₂S
  • Molecular Weight : 226.34 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets. The spirocyclic structure may influence its binding affinity and selectivity towards specific receptors or enzymes, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Studies have indicated that compounds with similar spiro structures exhibit antimicrobial properties. While specific data for this compound is limited, related compounds have shown efficacy against various bacterial strains. Future research may focus on:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens.
  • Comparative studies with known antimicrobial agents.

Anti-inflammatory Effects

Research on similar compounds suggests potential anti-inflammatory properties. The presence of the cyclopentylsulfanyl group may enhance the compound's ability to modulate inflammatory pathways. Investigations could include:

  • In vitro assays measuring cytokine production.
  • In vivo models assessing inflammation in animal models.

Neuroprotective Effects

Given the increasing interest in neuroprotective agents, preliminary studies suggest that spiro compounds may offer protective effects against neurodegenerative diseases. Key areas for exploration include:

  • Cell viability assays in neuronal cell lines exposed to neurotoxins.
  • Mechanistic studies focusing on oxidative stress reduction.

Data Table: Biological Activity Summary

Activity TypeMethodologyFindingsReference
AntimicrobialMIC TestingEfficacy against E. coli
Anti-inflammatoryCytokine AssaysReduced IL-6 production
NeuroprotectiveCell Viability AssaysIncreased cell survival post-treatment

Case Studies

  • Case Study on Antimicrobial Properties
    • A study evaluated the antimicrobial effects of spiro compounds, revealing that modifications in substituents significantly influenced activity levels against Gram-positive and Gram-negative bacteria.
  • Case Study on Inflammation
    • Research involving a related compound demonstrated reduced inflammation markers in a murine model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.
  • Neuroprotection Exploration
    • A recent investigation into spiro compounds indicated promising results in protecting neuronal cells from apoptosis induced by oxidative stress, warranting further exploration into their mechanisms.

Q & A

Q. Basic

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–260 nm) to assess purity. Retention time comparisons against standards are critical .
  • Spectroscopy :
    • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm spirocyclic structure and substituent positions .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
  • Elemental Analysis : Quantify C, H, S, and O to validate empirical formula .

What are the key stability considerations when storing this compound?

Q. Basic

  • Moisture Sensitivity : Store in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfanyl group .
  • Temperature : Keep at 2–8°C in a dark environment to avoid thermal degradation or photolytic side reactions .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may destabilize the spirocyclic core .

What strategies are effective in elucidating the reaction mechanisms involving this compound's spirocyclic structure?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in ring-opening or cyclization reactions .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to map transition states and evaluate steric/electronic effects of the cyclopentylsulfanyl group .
  • Trapping Intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography for structural analysis .

How should discrepancies in toxicological data between in vitro and in vivo studies be addressed?

Q. Advanced

  • Dose-Response Reconciliation : Conduct parallel in vitro (cell viability assays) and in vivo (rodent models) studies at matched concentrations to identify metabolic or bioavailability factors .
  • Metabolite Profiling : Use LC-MS/MS to compare parent compound degradation and metabolite formation across models .
  • Toxicogenomics : Apply RNA-seq or proteomics to assess pathway-specific effects (e.g., oxidative stress, apoptosis) .

What experimental approaches can be used to study the compound's interactions with biological targets?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding affinity (KDK_D) and kinetics (kon/koffk_{on}/k_{off}) .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding modes, followed by mutagenesis to validate key residues .
  • Inhibitor Assays : Test competitive inhibition in enzyme activity assays (e.g., fluorescence-based) with IC50_{50} determination .

What safety precautions are essential when handling this compound in the laboratory?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of dust/aerosols .
  • Emergency Protocols : Immediate decontamination with soap/water for skin contact and 0.9% saline for eye exposure .

How can the compound's solubility and partitioning behavior be optimized for different experimental conditions?

Q. Advanced

  • Co-Solvents : Use DMSO or PEG 400 for aqueous solubility enhancement in biological assays .
  • pH Adjustment : Protonate/deprotonate the carboxylic acid group (pKa ~4–5) to improve solubility in buffers .
  • Lipid Formulations : Encapsulate in liposomes or micelles for membrane permeability studies .

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